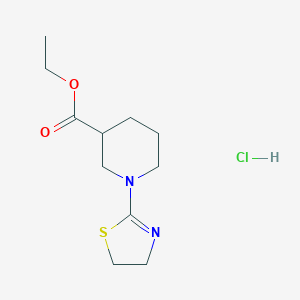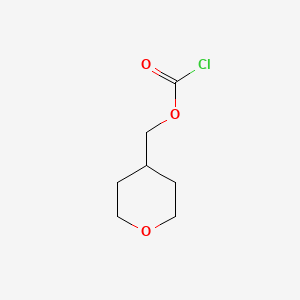
5-Chloro-2-ethynyl-4-methoxypyrimidine
Overview
Description
5-Chloro-2-ethynyl-4-methoxypyrimidine (CEMP) is a synthetic compound that has been developed to serve as a unique building block for organic synthesis. It has a wide range of potential applications in the fields of drug discovery, materials science, and biochemistry. CEMP has been studied for its ability to form polymers, as well as for its potential as a novel drug target.
Scientific Research Applications
Chemical Solubility Studies
The solubility of 5-Chloro-2-ethynyl-4-methoxypyrimidine analogues in various solvents has been experimentally determined. Understanding the solubility of these compounds is crucial for their application in different fields, including pharmaceuticals and chemical synthesis. Experimental data on solubility aids in the process development and formulation of these compounds (Liu et al., 2010).
Biological Activity and Molecular Docking
5-Chloro-2-ethynyl-4-methoxypyrimidine derivatives have been the subject of molecular docking and biological activity studies. These studies aim to understand the interaction of these compounds with biological targets, providing insights into their potential therapeutic applications. For example, certain derivatives have shown significant potential as antihypertensive agents due to their interaction with specific receptors (Aayisha et al., 2019).
Kinase Inhibition for Anticancer Applications
Derivatives of 5-Chloro-2-ethynyl-4-methoxypyrimidine have been synthesized and studied for their potential as kinase inhibitors, a crucial target in cancer therapy. The successful synthesis and characterization of these compounds provide a foundation for further exploration of their anticancer properties (Wada et al., 2012).
Synthesis and Technological Innovation
Innovative synthesis techniques have been developed for 5-Chloro-2-ethynyl-4-methoxypyrimidine derivatives, aiming to improve industrial production efficiency. These advancements focus on reducing costs, simplifying the process, and achieving high yields, which are essential for the large-scale production and application of these compounds (Ju Xiu-lian, 2009).
properties
IUPAC Name |
5-chloro-2-ethynyl-4-methoxypyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c1-3-6-9-4-5(8)7(10-6)11-2/h1,4H,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLQCPMGJOAEIKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1Cl)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-ethynyl-4-methoxypyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Bromo-5-[chloro(difluoro)methoxy]-1,3-difluoro-benzene](/img/structure/B1403921.png)



![[[3-(Ethoxycarbonyl)benzyl]-(methyl)amino]acetic acid](/img/structure/B1403928.png)

![methyl 3-[2-(4-chlorophenyl)-5-oxo-4,5-dihydro-1H-pyrrol-3-yl]propanoate](/img/structure/B1403932.png)
![5-Oxa-7-azaspiro[2.5]octan-6-one](/img/structure/B1403933.png)

![tert-butyl 5-propionyl-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B1403935.png)


